Superior Antimycotic Potency: SO₂ vs. Potassium Sorbate, Sodium Benzoate, and DEPC in Grape Juice
In a direct head-to-head comparison, sulfur dioxide (SO₂) demonstrated significantly higher potency in preventing the outgrowth of the heat-resistant mold *Byssochlamys nivea* ascospores in grape juice [1]. The study established that complete inhibition over a 60-day storage period required the lowest concentration of SO₂ compared to three common food preservatives [1].
| Evidence Dimension | Minimum Concentration for Complete Inhibition |
|---|---|
| Target Compound Data | 300 ppm |
| Comparator Or Baseline | Potassium Sorbate: 400 ppm; DEPC: 600 ppm; Sodium Benzoate: >1000 ppm (failed to achieve complete inhibition) |
| Quantified Difference | SO₂ was 25% more potent than potassium sorbate and 50% more potent than DEPC on a ppm basis. Sodium benzoate was ineffective at the highest tested concentration. |
| Conditions | Grape juice inoculated with *Byssochlamys nivea* ascospores, stored for 60 days. |
Why This Matters
This data directly supports the selection of SO₂ for applications requiring robust control of heat-resistant molds, enabling lower usage rates and potentially reduced sensory impact compared to less potent alternatives.
- [1] Beuchat, L. R. "Effectiveness of various food preservatives in controlling the outgrowth of Byssochlamys nivea ascospores." Mycopathologia, vol. 59, 1976, pp. 175–178. View Source
